molecular formula C23H23BrN2O5S B298586 Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Cat. No. B298586
M. Wt: 519.4 g/mol
InChI Key: YGAKDGHHHGOKRH-GKJKXNJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is a chemical compound that has been synthesized and studied extensively in scientific research. This compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is not fully understood. However, studies have shown that this compound can interact with various enzymes and proteins in the body, leading to its biological effects. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to its potential as an anti-inflammatory and analgesic agent.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate can have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis and inhibit the growth of cancer cells. In addition, this compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to its potential as an anti-inflammatory and analgesic agent.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate for lab experiments is its potential as a multi-targeted agent. This compound can interact with various enzymes and proteins in the body, leading to its potential use in various fields of research. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for the research of Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate. One direction is the further optimization of the synthesis method to improve yield and purity of the compound. Another direction is the investigation of the compound's potential as an anticancer agent in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in various fields of research.

Synthesis Methods

Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the use of reagents such as ethyl bromoacetate, 2-ethoxyphenol, and thiosemicarbazide. The reaction proceeds through several steps, including esterification, bromination, and condensation, to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis and inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, this compound has been studied for its potential as an anti-inflammatory and analgesic agent.

properties

Product Name

Ethyl (2-bromo-6-ethoxy-4-{[3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate

Molecular Formula

C23H23BrN2O5S

Molecular Weight

519.4 g/mol

IUPAC Name

ethyl 2-[2-bromo-6-ethoxy-4-[(E)-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C23H23BrN2O5S/c1-4-29-18-12-15(11-17(24)21(18)31-14-20(27)30-5-2)13-19-22(28)26(3)23(32-19)25-16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3/b19-13+,25-23?

InChI Key

YGAKDGHHHGOKRH-GKJKXNJGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)OCC(=O)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)OCC(=O)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)Br)OCC(=O)OCC

Origin of Product

United States

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